2,4-Dichlorophenyl acetate

Description

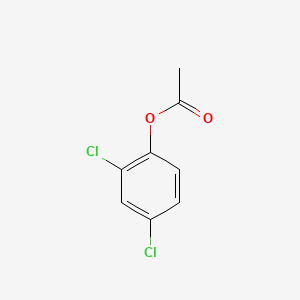

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXUYVOKSRCTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872276 | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-97-5 | |

| Record name | Phenol, 2,4-dichloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity

Established Synthesis Routes for 2,4-Dichlorophenyl Acetate (B1210297)

The most common and direct methods for synthesizing 2,4-Dichlorophenyl acetate involve the esterification of the hydroxyl group of 2,4-Dichlorophenol (B122985). This is typically accomplished using standard acylating agents.

Esterification is a fundamental reaction wherein a hydroxyl compound reacts with an acylating agent to form an ester. In the case of this compound, the precursor 2,4-Dichlorophenol is acetylated. ontosight.ai

A prevalent method for the synthesis of this compound is the reaction of 2,4-Dichlorophenol with acetic anhydride (B1165640). ontosight.ai This process involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of acetic anhydride. To facilitate the reaction, a base, such as pyridine, is often used as a catalyst. smolecule.com The reaction with phenols and acetic anhydride can also be a method to avoid the formation of more toxic byproducts that may arise in other chlorination routes. google.com

Table 1: Synthesis of this compound via Acetic Anhydride

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Byproduct |

|---|

An alternative, highly effective route is the reaction of 2,4-Dichlorophenol with acetyl chloride. smolecule.com This is a classic example of a nucleophilic addition-elimination reaction. savemyexams.com The lone pair of electrons on the oxygen atom of the phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. savemyexams.com This is followed by the elimination of a chloride ion, which then abstracts the proton from the phenolic oxygen, leading to the formation of the ester and hydrogen chloride (HCl) gas. savemyexams.com

Table 2: Synthesis of this compound via Acetyl Chloride

| Reactant 1 | Reactant 2 | Mechanism | Product | Byproduct |

|---|

The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching an acetyl group to an aromatic ring, which creates aromatic ketones. researchgate.netorganic-chemistry.org This reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org While it is a method for acetylating aromatic compounds, its application to phenols for the synthesis of phenyl acetates (O-acylation) is less direct than the standard esterification methods described above.

The direct Friedel-Crafts acetylation of a chlorinated phenol would likely lead to C-acylation, where the acetyl group attaches to a carbon atom on the aromatic ring, rather than the desired O-acylation to form the ester. For instance, a related reaction, the Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride in the presence of AlCl₃, is used to produce 2',4'-dichloroacetophenone, a ketone precursor, not an ester. Therefore, while Friedel-Crafts is a key acylation technology, for the specific synthesis of this compound, direct esterification of the phenol is the more conventional and targeted pathway.

Esterification Reactions of 2,4-Dichlorophenol

Advanced and Multistep Synthetic Pathways

Beyond direct esterification, research explores more complex routes that may offer advantages in specific contexts, such as utilizing different starting materials or achieving higher purity.

Advanced synthetic strategies often involve multi-step pathways starting from alternative precursors. smolecule.com For example, complex chlorinated aromatic compounds can be built up from simpler chlorinated benzene (B151609) derivatives through a sequence of reactions. smolecule.com

A representative multi-step synthesis in a related field involves creating 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile. researchgate.net This synthesis proceeds through a sequence of:

Nitration: Introduction of a nitro group onto the aromatic ring using nitric acid and sulfuric acid. researchgate.net

Hydrolysis: Conversion of the nitrile group to a carboxylic acid. researchgate.net

Reduction: Conversion of the nitro group to an amino group.

Diazotization and Chlorination: Transformation of the amino group into a chlorine atom via a diazonium salt intermediate. researchgate.net

Such multi-step approaches demonstrate the versatility of modern organic synthesis in constructing highly substituted aromatic molecules and could be conceptually applied to the synthesis of this compound or its derivatives from different starting materials.

Synthesis of Related Dichlorophenyl Acetate Derivatives

Fundamental Chemical Reactions and Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction that cleaves the ester bond.

The hydrolysis of an ester like this compound in the presence of an acid catalyst (e.g., dilute sulfuric or hydrochloric acid) and excess water is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org For this compound, the products are acetic acid and 2,4-dichlorophenol. The reaction mechanism is essentially the reverse of Fischer esterification. chemistrysteps.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the oxygen atom of the ester's alkoxy group (-OR). This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (2,4-dichlorophenol).

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and forming the final carboxylic acid product (acetic acid). libretexts.org

Table 4: Mechanism of Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants/Intermediates | Product/Intermediate |

| 1 | Protonation | This compound, H₃O⁺ | Protonated ester |

| 2 | Nucleophilic Attack | Protonated ester, H₂O | Tetrahedral intermediate |

| 3 | Proton Transfer | Tetrahedral intermediate | Protonated tetrahedral intermediate |

| 4 | Elimination | Protonated tetrahedral intermediate | Acetic acid (protonated), 2,4-Dichlorophenol |

| 5 | Deprotonation | Protonated acetic acid, H₂O | Acetic acid, H₃O⁺ (catalyst regenerated) |

Hydrolysis Pathways of the Ester Moiety

Base-Catalyzed Hydrolysis

In the presence of a base and water, this compound undergoes hydrolysis, a reaction commonly known as saponification. smolecule.com This reaction cleaves the ester bond, yielding 2,4-dichlorophenol and an acetate salt. smolecule.comontosight.ai The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 2,4-dichlorophenoxide ion as the leaving group. A final proton transfer results in the formation of 2,4-dichlorophenol and acetate.

The efficiency of related reactions can be influenced by the choice of base. Studies on the hydrodechlorination of 2,4-dichlorophenol, the product of hydrolysis, have evaluated the neutralization rates of various bases. researchgate.net These findings offer insight into the behavior of bases in this chemical system.

| Base | Observed Neutralization Rate researchgate.net | Type |

|---|---|---|

| Potassium Hydroxide (KOH) | Highest | Strong Inorganic Base |

| Sodium Hydroxide (NaOH) | Intermediate | Strong Inorganic Base |

| Ammonium (B1175870) Hydroxide (NH₄OH) | Intermediate | Weak Base |

| Triethylamine (N(CH₂CH₃)₃) | Intermediate | Organic Base |

| Sodium Acetate (CH₃COONa·3H₂O) | Lowest | Weak Base (Salt) |

Nucleophilic Substitution Reactions on the Aromatic Ring

The chlorine atoms attached to the phenyl ring of this compound can be replaced through nucleophilic aromatic substitution reactions. smolecule.comevitachem.com The presence of two electron-withdrawing chlorine atoms, in addition to the activating effect of the ester group, makes the aromatic ring susceptible to attack by strong nucleophiles, leading to the formation of various derivatives. smolecule.com While specific studies on this compound are limited, research on analogous compounds, such as ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate, confirms that the chlorine atoms on the phenyl ring can be substituted via nucleophilic aromatic substitution. Such reactions typically require specific, often forcing, conditions to proceed effectively.

Reduction Reactions of Functional Groups

This compound possesses two primary sites for reduction: the ester group and the carbon-chlorine bonds on the aromatic ring.

Reduction of the Ester Group: The ester functional group can be reduced to an alcohol using potent reducing agents. smolecule.com Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can convert the ester into a primary alcohol, yielding 2,4-dichlorobenzyl alcohol and ethanol (B145695) after the reaction is worked up. libretexts.org Notably, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The use of specific reagents like diisobutylaluminum hydride (DIBALH), often at low temperatures, can selectively reduce the ester to an aldehyde, forming 2,4-dichlorobenzaldehyde. libretexts.org

Reductive Dechlorination: The chlorine atoms can be removed from the aromatic ring through a process called hydrodechlorination. This is often achieved via catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). researchgate.net This process converts the chlorinated phenyl ring into a simple phenyl group. Electrochemical methods have also been shown to be effective for the reductive cleavage of carbon-chlorine bonds in related compounds like triclosan. researchgate.net

| Functional Group | Reagent | Primary Product | Reference |

|---|---|---|---|

| Ester | Lithium aluminum hydride (LiAlH₄) | 2,4-Dichlorobenzyl alcohol | libretexts.org |

| Ester | Diisobutylaluminum hydride (DIBALH) | 2,4-Dichlorobenzaldehyde | libretexts.org |

| Aryl Chloride | H₂ with Palladium on Carbon (Pd/C) | Phenyl acetate | researchgate.net |

| Aryl Chloride | Electrochemical Reduction | Stepwise dechlorination products | researchgate.net |

Complexation and Coordination Chemistry with Metal Ions

While direct studies on the complexation of this compound are not prevalent, research on its derivatives, particularly its corresponding carboxylic acid, demonstrates a capacity for coordination with metal ions. Transition metal carboxylates are known to adopt a wide variety of bonding modes. orientjchem.org

Studies on 2-(3,4-dichlorophenyl)acetic acid (dcaH), a closely related compound, show the formation of mononuclear and polynuclear complexes with s-block metals like lithium, sodium, and magnesium. nih.govresearchgate.net In these complexes, the deprotonated carboxylate ligand (dca⁻) coordinates to the metal centers. nih.govresearchgate.net The coordination can be monodentate, where only one oxygen atom of the carboxylate group binds to the metal, or bidentate, where both oxygen atoms are involved in binding. nih.govresearchgate.net These structures are often completed by coordination with other ligands, such as 1,10-phenanthroline (B135089) and water molecules. nih.govresearchgate.net This suggests that while this compound itself may be a weak ligand, its hydrolysis product, 2,4-dichlorophenol, or derivatives thereof can readily participate in coordination chemistry.

| Complex | Metal Ion | Coordination Geometry | dca⁻ Coordination Mode | Reference |

|---|---|---|---|---|

| [Li(dca)(phen)(H₂O)] | Li⁺ | Distorted seesaw | Monodentate | nih.govresearchgate.net |

| [Na₂(dca)₂(phen)₂(H₂O)₂] | Na⁺ | Distorted spherical square-pyramidal | Monodentate | nih.govresearchgate.net |

| {Mg(dca)(phen)(H₂O)₂·H₂O}n | Mg²⁺ | Distorted octahedral | Bidentate (bridging) | nih.govresearchgate.net |

Environmental Fate, Degradation, and Biotransformation

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the initial breakdown of 2,4-Dichlorophenyl acetate (B1210297) in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. While direct, extensive studies on the photolysis of 2,4-Dichlorophenyl acetate are not widely documented, its formation as a photoproduct during the degradation of other compounds has been observed. For instance, the photolysis of the herbicide dichlorprop (B359615) in an oxygenated environment has been shown to yield 2,4-dichlorophenol (B122985), with this compound identified as one of the photoproducts uc.pt. This suggests that the acetate itself is part of a complex web of photochemical reactions. The degradation of its core structure, 2,4-dichlorophenol, is well-studied, involving the formation of intermediates like 4-chlorocatechol (B124253) upon irradiation with sunlight or artificial light epa.gov.

Chemical hydrolysis is a primary abiotic pathway for the degradation of this compound in aqueous environments. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of 2,4-dichlorophenol and acetic acid smolecule.com. The rate of this hydrolysis is significantly influenced by the pH of the water, with the reaction being catalyzed by either acids or bases smolecule.comvaia.com. This initial breakdown step is crucial as it transforms the parent compound into 2,4-dichlorophenol, a key intermediate whose subsequent degradation has been extensively studied epa.govontosight.ai.

Table 1: Products of Chemical Hydrolysis of this compound

| Reactant | Condition | Primary Products |

| This compound | Aqueous solution (acid or base catalyzed) | 2,4-Dichlorophenol |

| Acetic acid |

Biotic Degradation and Microbial Biotransformation

The biodegradation of this compound is predominantly carried out by microorganisms, which can utilize the compound as a source of carbon and energy. The process typically begins with the hydrolysis of the ester bond, yielding 2,4-dichlorophenol, which is then further metabolized.

Microorganisms in soil and water have evolved diverse enzymatic machinery to break down chlorinated aromatic compounds. The biodegradation of this compound is intrinsically linked to the degradation of its hydrolysis product, 2,4-dichlorophenol.

Under aerobic conditions, the microbial degradation of 2,4-dichlorophenol, the primary metabolite of this compound, is a well-documented process. Numerous bacterial strains, including those from the genera Pseudomonas and Cupriavidus, are capable of degrading this compound nih.govresearchgate.net. The typical aerobic pathway proceeds as follows:

Hydroxylation: The initial step involves the hydroxylation of 2,4-dichlorophenol to form 3,5-dichlorocatechol. This reaction is catalyzed by a 2,4-dichlorophenol hydroxylase enzyme nih.gov.

Ring Cleavage: The aromatic ring of the dichlorocatechol is then cleaved. This is a critical step, typically occurring via an ortho or meta cleavage pathway, catalyzed by chlorocatechol dioxygenases nih.gov.

Further Degradation: The resulting aliphatic intermediates, such as 2-chloromaleylacetate, are further metabolized through a series of enzymatic reactions, eventually leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle nih.govjuniperpublishers.com.

Research has shown that aerobic granules in sequencing batch reactors can efficiently degrade 2,4-DCP, with specific degradation rates peaking at 39.6 mg of 2,4-DCP per gram of volatile suspended solids per hour nih.gov.

Table 2: Key Intermediates in the Aerobic Biodegradation of 2,4-Dichlorophenol

| Starting Compound | Key Intermediate | Subsequent Product |

| 2,4-Dichlorophenol | 3,5-Dichlorocatechol | 2-Chloromaleylacetate |

| Succinic acid |

In the absence of oxygen, the degradation of this compound's primary breakdown product, 2,4-dichlorophenol, follows a distinct anaerobic pathway. This process is often slower than aerobic degradation and relies on a consortium of different microorganisms nih.gov. The key steps in the anaerobic degradation of 2,4-DCP include:

Reductive Dechlorination: The initial and rate-limiting step is often the removal of chlorine atoms from the aromatic ring. For 2,4-DCP, this typically involves a sequential dechlorination, first to 4-chlorophenol (B41353) (4-CP) and then to phenol (B47542) nih.govnih.gov.

Phenol Transformation: The resulting phenol is then transformed, often through carboxylation, to benzoate (B1203000) nih.gov.

Ring Fission and Mineralization: The benzoate is subsequently degraded into smaller molecules like acetate, which can then be converted to methane (B114726) and carbon dioxide by methanogenic archaea nih.gov.

Studies with the bacterium Thauera sp. strain DKT have shown the transformation of 2,4-dichlorophenoxyacetic acid (a related compound) under anaerobic conditions to 2,4-DCP, which is then dechlorinated to 2-chlorophenol, 4-chlorophenol, and finally phenol before complete degradation nih.govsci-hub.se. The degradation rates are generally slower in anaerobic environments, with half-lives for related compounds being significantly longer than in aerobic conditions wikipedia.org.

Table 3: Sequential Steps in the Anaerobic Degradation of 2,4-Dichlorophenol

| Step | Transformation | Key Intermediate |

| 1 | Reductive Dechlorination | 4-Chlorophenol |

| 2 | Reductive Dechlorination | Phenol |

| 3 | Carboxylation | Benzoate |

| 4 | Degradation | Acetate, Methane, Carbon Dioxide |

Microbial Biodegradation Pathways

Identification and Characterization of Biodegrading Microorganisms

While specific microbial strains that directly metabolize this compound are not extensively detailed in scientific literature, investigations have confirmed that microbial strains capable of breaking down the compound have been identified. smolecule.com The primary mechanism of microbial action on this compound is the enzymatic hydrolysis of the ester bond. This cleavage yields 2,4-Dichlorophenol (2,4-DCP) and acetic acid.

The subsequent degradation of the primary metabolite, 2,4-DCP, is well-documented. Numerous microorganisms are known to degrade 2,4-DCP and the structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). These microorganisms are typically isolated from contaminated soils and water. Genera of bacteria known to be involved in the degradation of these chlorinated phenols include Pseudomonas, Cupriavidus, Alcaligenes, Achromobacter, and Flavobacterium. researchtrend.netnih.govnih.gov Fungal species, such as those from the genera Mortierella and Umbelopsis, have also been identified as capable of degrading 2,4-D. nih.gov It is plausible that many of these same organisms are responsible for the further breakdown of 2,4-DCP following the initial hydrolysis of this compound.

Enzymatic Systems Involved in Catabolism

The catabolism of this compound is initiated by esterase enzymes that catalyze the hydrolysis of the ester bond. This reaction splits the molecule into 2,4-Dichlorophenol (2,4-DCP) and acetic acid. ontosight.ai Esterases are a broad class of enzymes, and specific ones like carboxylesterases and lipases have been shown to be effective in hydrolyzing various pesticide esters. acs.orgnih.gov For instance, porcine pancreatic lipase (B570770) has been used for the enzymatic hydrolysis of structurally similar compounds. acs.org

Once 2,4-DCP is formed, its further breakdown is managed by a different set of well-studied enzymes. The pathway often involves the following enzymatic steps, as characterized in the degradation of 2,4-D:

Hydroxylation: The 2,4-DCP molecule is hydroxylated by a 2,4-DCP hydroxylase (often encoded by the tfdB gene), which converts it into 3,5-dichlorocatechol. nih.gov

Ring Cleavage: The aromatic ring of the resulting dichlorocatechol is then opened. This is typically an ortho-cleavage reaction catalyzed by a chlorocatechol 1,2-dioxygenase (encoded by tfdC). nih.gov

Further Metabolism: The resulting muconate product undergoes a series of conversions catalyzed by enzymes such as chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), ultimately funneling the carbon into the tricarboxylic acid (TCA) cycle. nih.gov

Metabolism and Detoxification in Higher Organisms

Metabolite Identification and Characterization (e.g., 2,4-Dichlorophenol, 4-Chlorophenol)

The primary and most significant metabolic reaction for this compound in various organisms is its hydrolysis into 2,4-Dichlorophenol (2,4-DCP) and acetic acid. ontosight.ai This initial step is a detoxification process, as the resulting acetic acid is a common cellular metabolite. However, the 2,4-DCP produced is a phenolic compound of environmental concern.

Further metabolism can lead to other minor metabolites. In studies of the related compound 2,4-D, small amounts of 4-Chlorophenol (4-CP) have been detected, suggesting that dechlorination at the C-2 position can occur. fao.org It is plausible that similar dechlorination reactions could occur during the breakdown of this compound or its primary metabolite, 2,4-DCP.

Table 1: Identified Metabolites of this compound and Related Compounds

| Parent Compound | Metabolite | Description |

|---|---|---|

| This compound | 2,4-Dichlorophenol (2,4-DCP) | Primary metabolite formed by hydrolysis of the ester bond. ontosight.ai |

| This compound | Acetic Acid | Co-product of the primary hydrolysis reaction. ontosight.ai |

| 2,4-D | 4-Chlorophenol (4-CP) | Minor metabolite observed in some 2,4-D studies, indicating potential for dechlorination. fao.org |

| 2,4-D / 2,4-DCP | 3,5-Dichlorocatechol | Product of 2,4-DCP hydroxylation, an intermediate in the microbial degradation pathway. nih.gov |

Conjugation Reactions in Plants and Microalgae

Direct conjugation of the parent this compound molecule in plants and microalgae is not well-documented. The prevailing pathway involves the initial hydrolysis to 2,4-Dichlorophenol (2,4-DCP), which then undergoes conjugation. This is a common detoxification strategy in plants and algae to increase the water solubility of xenobiotics and sequester them in vacuoles.

Studies on various edible plants, including cotton, have shown that 2,4-DCP is readily metabolized into saccharide conjugates. nih.gov The primary terminal metabolites identified are DCP-glucoside and its subsequent derivative, DCP-(6-O-malonyl)-glucoside. nih.gov This two-step process involves:

Glucosylation: A glucose molecule is attached to the hydroxyl group of 2,4-DCP.

Malonylation: A malonyl group is then attached to the glucose conjugate.

Similar conjugation pathways have been observed for the related compound 2,4-D in resistant plant species, where it is converted to amino acid conjugates (e.g., with aspartic acid) or hydroxylated and then conjugated with glucose and malonic acid. acs.orgresearchgate.net

Bioavailability and Uptake in Environmental Systems

The bioavailability of this compound is influenced by its physical and chemical properties. It is described as slightly soluble in water but soluble in organic solvents, which affects its partitioning between water, soil, and sediment. ontosight.aiontosight.ai

As an ester, it is less polar than its hydrolysis product, 2,4-DCP. This may lead to greater adsorption to soil organic matter and lipids in organisms. However, the rapid hydrolysis of the ester bond in the environment means that the bioavailability is often governed by the properties of the resulting 2,4-DCP. wikipedia.orgwho.int

Studies on the related herbicide 2,4-D, which exists as an anion at typical environmental pH, show it has high mobility in soil and is likely to leach if not degraded. wikipedia.orgcanada.ca While this compound is a neutral molecule, its persistence is expected to be low due to hydrolysis. The subsequent fate of the resulting 2,4-DCP, a weak acid, would then be influenced by soil pH and organic carbon content, which control its adsorption and mobility. researchgate.net Research on sorbed-phase 2,4-D has shown that even when bound to particles, the compound can be available for microbial degradation, sometimes at an enhanced rate compared to the liquid phase alone. nih.gov

Environmental Persistence and Mobility Assessment

The environmental persistence of this compound is generally considered to be low. As an ester, it is susceptible to abiotic and biotic hydrolysis, breaking down into 2,4-Dichlorophenol and acetic acid. wikipedia.orgwho.int Ester forms of the related herbicide 2,4-D are known to be rapidly hydrolyzed in soil and water. wikipedia.org This rapid transformation is a key factor in its environmental fate.

The mobility of the compound is a tale of two phases. The initial parent ester, being less soluble in water, may have moderate mobility. ontosight.ai However, upon its rapid hydrolysis, the mobility of its main degradation product, 2,4-DCP, becomes the primary concern. 2,4-DCP is more water-soluble and its mobility in soil is dependent on factors like soil pH and organic matter content. canada.caresearchgate.net Dichlorophenyl compounds, in general, are an environmental concern due to their potential persistence and bioaccumulation. ontosight.ai

Table 2: Summary of Persistence and Mobility Factors

| Compound | Factor | Description | Reference |

|---|---|---|---|

| 2,4-D Esters | Persistence | Generally not persistent under most environmental conditions due to rapid hydrolysis. | wikipedia.org |

| 2,4-D | Persistence (Soil) | Half-life is rapid in aerobic mineral soils (e.g., 6.2 days). | wikipedia.org |

| 2,4-D | Persistence (Water) | Short-lived in aerobic aquatic environments (half-life ~15 days), but more persistent in anaerobic conditions (41 to 333 days). | wikipedia.org |

| 2,4-D | Mobility | Considered intermediately to highly mobile in mineral soils due to low binding affinity. Leaching is likely if not degraded. | wikipedia.org |

| This compound | Solubility | Slightly soluble in water, soluble in organic solvents. | ontosight.ai |

| This compound | Mobility | As a neutral molecule, initial mobility differs from its acidic breakdown product. Its rapid hydrolysis limits the transport of the parent compound. | ontosight.aiwikipedia.org |

Degradation Kinetics and Half-Lives in Soil and Aquatic Environments

The initial and critical step in the environmental degradation of this compound is its hydrolysis. This chemical reaction breaks the ester bond, releasing 2,4-dichlorophenol and acetic acid into the environment. smolecule.com Following this, the environmental persistence is determined by the degradation of 2,4-DCP.

While specific degradation kinetic data for this compound is not extensively documented, the environmental behavior of the closely related and well-studied herbicide 2,4-D provides significant insight. 2,4-D is known to degrade in the environment, with its persistence varying based on the specific conditions of the soil and water systems. wikipedia.orgjuniperpublishers.com The degradation of 2,4-D often proceeds through the formation of 2,4-DCP as a primary metabolite. researchgate.netnih.gov

In soil, the degradation of 2,4-D is relatively rapid under aerobic conditions, largely due to microbial activity. wikipedia.org Field studies have shown that the half-life of 2,4-D in soil typically ranges from a few days to a few weeks. cdc.gov Similarly, in aquatic environments, degradation is influenced by factors such as microbial populations, temperature, and oxygen availability. juniperpublishers.com

Table 1: Environmental Half-Life of 2,4-D (a related compound)

| Environment | Condition | Half-Life | Reference(s) |

|---|---|---|---|

| Soil | Aerobic, mineral | 6.2 days | wikipedia.orgcdc.gov |

| Soil | General | Averages 10 days; can be longer in cold, dry conditions | juniperpublishers.com |

| Aquatic | Aerobic | 15 days | wikipedia.orgcdc.gov |

This data pertains to 2,4-D and is presented to provide context for the environmental persistence of its derivatives.

The microbial degradation of the resulting 2,4-DCP has been observed in various microorganisms. For instance, the soil fungus Mortierella sp. can degrade 32% of a 250 µM concentration of 2,4-DCP within one hour. nih.gov The complete mineralization of these compounds ultimately converts them into carbon dioxide, water, and chloride ions. researchtrend.net

Influence of Environmental Factors on Degradation Rates (e.g., pH, Redox Potential, Microbial Community)

The rate at which this compound and its primary breakdown product, 2,4-DCP, degrade is significantly influenced by a combination of physical, chemical, and biological factors.

Microbial Community: The presence of adapted microbial communities is the most critical factor driving the biodegradation of these compounds. researchgate.net Numerous bacterial and fungal strains have been identified that can utilize 2,4-D and its metabolites as a source of carbon and energy. researchgate.net Genera such as Pseudomonas, Arthrobacter, Alcaligenes, and Flavobacterium are known to metabolize 2,4-D. researchtrend.net Specifically for 2,4-DCP, the soil fungus Mortierella sp. has demonstrated effective degradation capabilities through hydroxylation and dechlorination pathways. nih.gov The degradation pathway in many bacteria is well-characterized and involves a series of enzymes encoded by tfd genes, which break down 2,4-D into 2,4-DCP, then to dichlorocatechol, and subsequently through ring cleavage to intermediates of the tricarboxylic acid cycle. researchgate.netnih.gov

pH: The pH of the soil or water has a marked effect on degradation rates. For instance, the degradation of 2,4-D by Pseudomonas cepacia was found to be optimal under acidic conditions. nih.gov However, very low pH can also become inhibitory. nih.gov Studies on the adsorption of 2,4-D have shown that it is higher in acidic soils, which can affect its availability for microbial degradation. researchgate.net The hydrolysis of this compound itself can be catalyzed by either acid or base, indicating pH is a key factor from the initial degradation step. smolecule.com

Redox Potential: The presence or absence of oxygen (redox potential) dramatically alters the persistence of these compounds. Aerobic degradation is generally much faster than anaerobic degradation. juniperpublishers.com The half-life of 2,4-D in aerobic aquatic environments is about 15 days, whereas in anaerobic conditions, it can extend to over 300 days. wikipedia.orgcdc.gov This highlights the importance of oxygen for the efficient microbial enzymatic pathways that break down these chlorinated aromatic structures.

Other Factors: Soil composition, including organic carbon and clay content, influences degradation by affecting adsorption and bioavailability. researchgate.net Higher organic carbon can enhance both adsorption and degradation rates due to increased microbial activity. researchgate.net Temperature also plays a role, with degradation slowing significantly in colder conditions. juniperpublishers.comnih.gov

Table 2: Influence of Environmental Factors on Degradation

| Factor | Influence on Degradation Rate | Description | Reference(s) |

|---|---|---|---|

| Microbial Community | Increases | The presence of adapted microorganisms with specific enzymes (e.g., tfd genes) is essential for rapid biodegradation. | researchgate.net |

| pH | Varies | Degradation can be optimal at acidic pH for some microbes, but extreme pH can be inhibitory. Affects adsorption and chemical hydrolysis. | smolecule.comnih.govresearchgate.net |

| Redox Potential | Increases with Oxygen | Aerobic degradation is significantly faster than anaerobic degradation. | wikipedia.orgjuniperpublishers.com |

| Soil Organic Carbon | Increases | Higher organic carbon content generally correlates with higher microbial activity and degradation rates. | researchgate.net |

| Temperature | Increases with Temperature | Lower temperatures slow down microbial metabolism and degradation processes. | juniperpublishers.comnih.gov |

Biological Interactions and Ecotoxicological Implications

Mechanisms of Action in Plant Systems

The phytotoxic activity of 2,4-Dichlorophenyl acetate (B1210297) is not attributed to the ester molecule itself but rather to its role as a delivery form for the active herbicidal agent, 2,4-Dichlorophenoxyacetic acid (2,4-D). Ester formulations of 2,4-D are known to be potent, in part because their lipophilic (fat-soluble) nature allows for more efficient penetration of the waxy cuticle on a plant's leaves compared to the less soluble acid or salt forms. mt.govpurdue.edu Research has demonstrated that once absorbed into the plant tissue, these esters are hydrolyzed, releasing the parent acid, 2,4-D, which is the molecule that exerts the physiological effects. ucanr.eduresearchgate.net Therefore, the mechanisms of action for 2,4-Dichlorophenyl acetate are those of 2,4-D.

Once hydrolyzed within the plant, 2,4-D functions as a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). mt.govnih.gov While natural auxins regulate controlled growth and development, 2,4-D resists the plant's natural metabolic breakdown processes. nih.gov This persistence leads to an overwhelming and sustained hormonal stimulation in susceptible broadleaf (dicot) plants. mt.govnih.gov The plant is unable to regulate the hormonal signal, resulting in uncontrolled, unsustainable growth. mt.gov This overstimulation disrupts the plant's normal physiological processes, leading to a cascade of toxic effects that ultimately cause plant death. mt.govnih.gov This selectivity for broadleaf weeds is a key feature, as grasses (monocots) are generally not affected. mt.govpurdue.edu

The continuous auxin stimulation by 2,4-D triggers a series of detrimental cellular and developmental events in susceptible plants. The herbicidal action is characterized by a combination of factors, including:

Uncontrolled Cell Growth and Division: The hormonal imbalance leads to abnormal cell elongation and division, causing symptoms like stem curling, leaf withering, and tissue malformation. mt.govnih.gov

Vascular Tissue Disruption: The disorganized growth can crush the plant's vascular system (phloem and xylem), impeding the transport of water, nutrients, and sugars, effectively starving the plant. purdue.edu

Increased Ethylene (B1197577) Production: Auxinic herbicides are known to stimulate the biosynthesis of ethylene, a plant hormone associated with stress, senescence (aging), and abscission (shedding of leaves and fruit). nih.gov

Altered Protein Synthesis and Cell Wall Plasticity: The herbicide affects gene expression, leading to changes in protein production and altering the plasticity of cell walls, which contributes to abnormal growth. nih.gov

The table below summarizes the key physiological responses in susceptible plants to 2,4-D, the active metabolite of this compound.

| Physiological Process | Effect of 2,4-D (as a Synthetic Auxin) | Observed Symptoms |

| Cell Growth & Division | Induces rapid, uncontrolled, and unorganized growth. | Stem and leaf twisting (epinasty), tissue swelling, callus formation. |

| Nutrient & Water Transport | Disrupts and crushes vascular tissues (phloem and xylem). | Wilting, desiccation, and nutrient deficiency. |

| Hormone Balance | Increases production of ethylene and abscisic acid. | Premature aging (senescence), leaf and fruit drop. |

| Metabolism | Alters protein synthesis and induces oxidative stress. | General decline in plant health, leading to necrosis and death. |

Antimicrobial Properties and Associated Mechanisms

While the herbicidal properties of compounds related to this compound are well-documented, specific research into its antimicrobial potential is notably limited. Investigations into the direct antifungal or antibacterial efficacy of this compound and its immediate derivatives are not prevalent in the available scientific literature. However, the broader class of halogenated phenolic compounds has been a subject of antimicrobial research, providing a basis for potential future investigation.

Similar to the case for antifungal activity, dedicated studies on the antibacterial potential of this compound are scarce. The antibacterial activity of related chemical classes is an active area of research. For example, various N-(substituted phenyl)-2-chloroacetamides have been synthesized and tested, with halogenated derivatives showing promising activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The proposed mechanism for these related compounds often involves high lipophilicity, allowing them to pass through the bacterial cell membrane. nih.gov Other research has explored phenylacetic acid (a non-chlorinated analogue), which exerts its antibacterial effect by destroying cell membrane integrity, inhibiting protein synthesis, and affecting cellular metabolism. researchgate.net While these mechanisms are plausible for related structures, they remain speculative for this compound until specific experimental data becomes available.

Molecular and Cellular Interactions (Extrapolated from related structures and derivatives)

The molecular interactions of this compound are understood through the actions of its active form, 2,4-Dichlorophenoxyacetic acid (2,4-D), which is generated after hydrolysis in the plant. ucanr.eduresearchgate.net The primary molecular target of 2,4-D is the auxin signaling pathway.

The key interaction involves 2,4-D binding to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. nih.govnih.gov This binding event enhances the affinity between the TIR1/AFB protein and the Aux/IAA repressor.

This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. This leads to the downstream physiological effects, including the expression of genes involved in cell division, elongation, and ethylene synthesis, that ultimately result in the phytotoxicity observed in susceptible plants. nih.gov

Enzyme Inhibition and Modulation of Metabolic Pathways (e.g., α-amylase, serine protease)

Research into the direct effects of this compound on specific enzymes like α-amylase and serine proteases is limited. However, studies on its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), indicate an influence on plant enzyme activity. Early studies demonstrated that 2,4-D affects the activity of α-amylase and β-amylase in the stems and leaves of red kidney bean plants. nih.gov Further research on wheat also showed that 2,4-D exposure could alter amylase activity, among other enzymes like phosphorylase and catalase. nih.gov These findings suggest that while not classic inhibitors, the compound's metabolic precursors can modulate the activity of key enzymes involved in carbohydrate metabolism within plants.

Induction of Oxidative Stress and Free Radical Generation

A significant biological effect associated with compounds related to this compound is the induction of oxidative stress. The pro-oxidant action of 2,4-D has been demonstrated in the yeast Saccharomyces cerevisiae, where it was shown to generate hydroxyl-radicals. nih.gov This leads to an increase in the level of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like proteins, lipids, and DNA. nih.gov Similarly, exposure to 2,4-Dichlorophenol (B122985) (2,4-DCP) has been shown to induce ROS formation in zebrafish embryos. nih.gov The generation of free radicals is a key mechanism of toxicity, as the resulting oxidative stress can disrupt normal cellular function and lead to cell injury. Studies have shown that 2,4-D can disturb biochemical and physiological functions, partly through the generation of radicals that oxidize cellular components.

Effects on Mitochondrial Function and Apoptosis Induction

The cellular damage initiated by oxidative stress can directly impact mitochondrial function and trigger programmed cell death, or apoptosis. Exposure to 2,4-Dichlorophenol (2,4-DCP) has been shown to induce apoptosis in the primary hepatocytes of grass carp (B13450389). nih.govfrontiersin.org The mechanism involves the mitochondria-dependent pathway, characterized by a reduction in the mitochondrial membrane potential (Δψm), an increase in the Bax/Bcl-2 ratio, and the upregulation of caspase-3 mRNA. nih.govfrontiersin.org Similarly, 2,4-D has been found to induce mitochondrial dysfunction in pancreatic β-cells, leading to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are key executors of apoptosis. scielo.br The disruption of mitochondrial transmembrane potential and inhibition of oxidative phosphorylation are critical events that can initiate the apoptotic cascade. researchgate.net

Interactions with Hormone Receptors and Transport Proteins

The potential for this compound's related compounds to interact with the endocrine system has been investigated, yielding compound-specific results. Studies on 2,4-Dichlorophenol (2,4-DCP) have indicated that it can act as an endocrine disruptor with estrogenic effects. nih.govresearchgate.net This activity is believed to occur through interactions with androgen and estrogen nuclear receptors, which can alter hormonally regulated processes. nih.gov

In contrast, a series of in vitro assays conducted for the U.S. Environmental Protection Agency's Endocrine Disruptor Screening Program found that 2,4-Dichlorophenoxyacetic acid (2,4-D) does not have the potential to interact with estrogen or androgen receptors, nor does it affect steroidogenesis pathways. nih.gov These findings suggest a low potential for 2,4-D itself to interact with the endocrine system. nih.gov Information regarding specific interactions with transport proteins like organic anion transporting polypeptides (OATPs) or P-glycoprotein (P-gp) is not available for this compound or its direct derivatives. nih.govresearchgate.net

Immunomodulatory Effects

The immunomodulatory effects of compounds related to this compound appear to be complex and potentially species-specific. A comprehensive review of animal studies concluded that there is no evidence that 2,4-D activates or transforms the immune system at any dose. nih.gov However, other research has shown that 2,4-D can have immunomodulatory effects in aquatic species. In a study on the common carp (Cyprinus carpio), sub-lethal concentrations of 2,4-D caused modulations in the immune system, including alterations in antioxidant enzyme activity and a decrease in lysozyme (B549824) activity over a 28-day exposure period. researchgate.net This suggests that the compound can influence immune parameters, although these effects may differ significantly between organisms.

Ecotoxicological Assessment in Non-Target Organisms

Aquatic Ecotoxicity

The ecotoxicological impact of the precursors of this compound has been evaluated in various aquatic organisms. Data for 2,4-Dichlorophenol (2,4-DCP) indicate that acute and chronic toxicity to freshwater aquatic life occur at concentrations as low as 2,020 µg/L and 365 µg/L, respectively. nih.gov For 2,4-D, a wide range of toxicity values has been reported depending on the species and the specific form of the chemical (e.g., acid, ester). The ester forms generally show higher toxicity to aquatic organisms. nih.gov For example, the 96-hour lethal concentration (LC50) for the common carp (Cyprinus carpio) has been reported at 18.88 mg/L for the acid form, while the ester ethylhexyl form showed much higher toxicity. nih.gov Toxicity tests on Daphnia magna also show variability, with some formulations showing low toxicity and others, like the mixture of 2,4-D with bromoxynil, exhibiting moderate toxicity. nih.gov

The following tables summarize acute toxicity data for related compounds in several aquatic species.

| Species | Genus Mean Acute Value (µg/L) |

|---|---|

| Cladoceran (Ceriodaphnia dubia) | 236,000 |

| Cladoceran (Daphnia magna) | 30,166 |

| Fathead Minnow (Pimephales promelas) | 320,000 |

| Bluegill (Lepomis macrochirus) | 157,733 |

| Rainbow Trout (Oncorhynchus mykiss) | 358,000 |

| Annelid (Lumbriculus variegatus) | 122,200 |

| Striped Bass (Morone saxatilis) | 52,952 |

| Carp (Cyprinus carpio) | 37,768 |

| Toxicity Level | Concentration (µg/L) |

|---|---|

| Acute Toxicity | 2,020 |

| Chronic Toxicity | 365 |

Terrestrial Ecotoxicity

Limited specific information regarding the terrestrial ecotoxicity of this compound is available in peer-reviewed literature. Research and data primarily focus on the related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its degradation product, 2,4-Dichlorophenol (2,4-DCP).

Esters of 2,4-D are known to undergo hydrolysis in soil environments, breaking down into the parent acid and the corresponding alcohol. Similarly, it is anticipated that this compound would hydrolyze in the soil to form 2,4-Dichlorophenol and acetic acid. The ecotoxicological profile in the terrestrial environment would then be influenced by the properties of these degradation products. Microbial activity is the primary driver of the degradation of chlorophenoxy compounds in the soil. juniperpublishers.comresearchgate.net

Due to the absence of specific studies on this compound, no data tables on its direct effects on terrestrial organisms such as earthworms, soil microorganisms, or plants can be provided. The terrestrial ecotoxicity of its potential breakdown product, 2,4-Dichlorophenol, has been studied more extensively.

Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 2,4-Dichlorophenyl acetate (B1210297). By probing the interaction of the molecule with electromagnetic radiation, these techniques generate a unique spectral fingerprint, revealing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: For 2,4-Dichlorophenyl acetate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic protons, typically found in the range of 7.0-7.6 ppm, would exhibit a complex splitting pattern (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons on the dichlorinated phenyl ring. The methyl group protons would appear as a sharp singlet further upfield, generally around 2.3 ppm, as they have no adjacent protons to couple with.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the methyl carbon, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and chlorine). For instance, in the closely related compound methyl 2-(2,4-dichlorophenyl)acetate, ¹³C NMR spectra have been recorded at 100 MHz. rsc.org The carbonyl carbon (C=O) is typically observed around 168-170 ppm. The aromatic carbons attached to chlorine atoms are shifted downfield, while the others appear at distinct positions depending on their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Exact values can vary based on solvent and experimental conditions. Data is inferred from spectral data of closely related compounds like methyl 2-(2,4-dichlorophenyl)acetate and 2,4-dichlorophenylacetic acid). rsc.orgchemicalbook.com

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Methyl Protons (CH₃) | ¹H | ~2.3 | Singlet (s) |

| Aromatic Protons (Ar-H) | ¹H | ~7.2 - 7.5 | Multiplets (m) |

| Methyl Carbon (CH₃) | ¹³C | ~21 | Quartet (in off-resonance) |

| Aromatic Carbons (Ar-C) | ¹³C | ~122 - 135 | Doublets/Singlets |

| Carbonyl Carbon (C=O) | ¹³C | ~169 | Singlet |

| Carbon-Oxygen (Ar-C-O) | ¹³C | ~147 | Singlet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, which can be recorded on an instrument like a Bruker IFS 85, shows characteristic absorption bands. nih.gov A strong, prominent peak is expected for the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1760-1780 cm⁻¹. Other significant absorptions include C-O stretching vibrations for the ester linkage (around 1200-1100 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), and C-Cl stretching vibrations at lower wavenumbers (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds. For this compound, the aromatic ring vibrations and the C-Cl bonds would produce characteristic Raman signals. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. nih.gov

Table 2: Key IR Absorption Bands for this compound (Characteristic wavenumber ranges are based on general spectral correlation tables and data for similar compounds). nih.govvscht.cz

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | 1780 - 1760 | Strong |

| C-O Stretch | Ester Linkage | 1250 - 1100 | Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Group | 2980 - 2870 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-Cl Stretch | Dichlorophenyl Group | 800 - 600 | Strong-Medium |

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., HR-ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated by gas chromatography and then introduced into the mass spectrometer. For this compound, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (203.97 g/mol for the most abundant isotopes). nih.govnist.gov The characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for [M]⁺ and [M+2]⁺ peaks) is a key identifier. Common fragmentation pathways include the loss of the acetyl group or the formation of the dichlorophenoxy cation. nih.gov

High-Resolution Mass Spectrometry (HR-MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can determine the mass of the compound with extremely high accuracy, allowing for the unambiguous determination of its elemental formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. It is particularly useful for detecting trace amounts of the compound in complex matrices. For related compounds like 2,4-D, LC-MS/MS methods have been developed using a reversed-phase column and negative ion mode detection, monitoring specific precursor-to-product ion transitions for quantification and confirmation. tdl.orgepa.gov

Table 3: Prominent Mass Spectral Peaks (GC-EI-MS) for this compound (Data sourced from NIST and MassBank of North America (MoNA)). nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Identity |

| 164 | 34.7 - 45.0 | [C₆H₃Cl₂O]⁺ (Dichlorophenoxy cation) |

| 162 | 67.1 - 100.0 | [C₆H₃Cl₂O]⁺ (Dichlorophenoxy cation) |

| 125 | ~10 | [C₅H₂ClO]⁺ |

| 99 | ~10 | [C₅H₄Cl]⁺ |

| 43 | 100.0 | [CH₃CO]⁺ (Acetyl cation) |

UV-Visible Absorption and Emission Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the absorption is primarily due to the dichlorinated benzene ring. The electronic transitions are typically π → π* transitions of the aromatic system. The presence of the chlorine and ester substituents influences the exact position (λmax) and intensity of the absorption bands. The closely related compound 2,4-Dichlorophenol (B122985) (2,4-DCP) exhibits characteristic absorption bands centered around 210 nm, 245 nm, and 285 nm. researchgate.net The band at 285 nm is attributed to the n → π* transition involving the C-Cl bond. researchgate.net A similar absorption profile is expected for this compound.

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that detects transitions between nuclear quadrupole energy levels. wikipedia.org Unlike NMR, it does not require an external magnetic field. The technique is applicable to nuclei with a spin quantum number I > 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl present in this compound.

The resonance frequency is highly sensitive to the local electronic environment, specifically the electric field gradient (EFG) at the nucleus. wikipedia.org This makes NQR an exceptionally precise tool for probing the chemical bonding and crystalline structure of solid materials. Even subtle changes in crystal packing or the presence of different polymorphic forms can lead to distinct and measurable shifts in NQR frequencies. mdpi.com For this compound, NQR data related to the quadrupole coupling of the chlorine atoms are available, providing a unique fingerprint for its solid-state characterization. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or environmental matrices prior to its quantification and identification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property used for identification. The Kovats retention index, a more standardized retention measure, has been experimentally determined for this compound on different types of columns.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or acetic acid. deswater.comnih.gov Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima.

Table 4: Chromatographic Data for this compound

| Technique | Parameter | Column Type | Value | Reference |

| Gas Chromatography (GC) | Kovats Retention Index | Standard Non-Polar | 1325, 1317, 1351 | PubChem nih.gov |

| Gas Chromatography (GC) | Kovats Retention Index | Standard Polar | 1986 | PubChem nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Stationary Phase | C18 (Reversed-Phase) | - | General Method deswater.com |

| High-Performance Liquid Chromatography (HPLC) | Mobile Phase | Acetonitrile / Water / Acid | - | General Method deswater.com |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. An inert gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase that interacts differently with various compounds, leading to their separation. google.comgoogle.com

coupling GC with a mass spectrometer (GC-MS) provides a high degree of certainty in both qualitative and quantitative analysis. nih.govepa.gov The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint for identification. For instance, in the GC-MS analysis of this compound, characteristic ions can be monitored for precise quantification and confirmation. nih.govepa.gov

Key parameters in a GC method include the type of column, the temperature program of the oven, and the type of detector used. A common choice for the analysis of chlorinated compounds is a low-polarity capillary column, such as an HP-5 or a Durabond-5MS. google.comepa.gov The oven temperature is typically programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and polarity.

Table 1: Example GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Injection Mode | Splitless | epa.gov |

| Oven Program | 80°C (1.2 min hold), then 20°C/min to 320°C (2.0 min hold) | epa.gov |

| Detector | Mass Spectrometer (Electron Impact Mode) | epa.gov |

| Monitored Ions (m/z) | 162 (Quantification), 164, 43 | nih.gov |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another versatile technique for the analysis of this compound and its related compounds. deswater.comnist.gov Unlike GC, LC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

When coupled with tandem mass spectrometry (LC-MS/MS), this method offers exceptional sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex matrices like water or food samples. nih.govtandfonline.com The selection of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. mdpi.complos.orgnih.gov The stationary phase is also a key component, with C18 columns being a popular choice for their ability to separate a broad range of organic molecules. deswater.complos.orgnih.govnih.gov

Table 2: Example HPLC Parameters for the Analysis of Related Compounds

| Parameter | Value | Reference |

| Column | XDB-C18 | plos.orgnih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.02 M ammonium (B1175870) acetate with 0.1% formic acid | plos.orgnih.gov |

| Flow Rate | 1.0 mL/min | plos.orgnih.gov |

| Detector | UV (230 nm) or Mass Spectrometer | plos.orgnih.gov |

Stereoselective Chromatography for Chiral Derivatives

It is important to note that while this compound itself is not chiral, it is a derivative of 2,4-dichlorophenol and is related to the chiral herbicide dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propionic acid). nih.govacs.orgresearchgate.net The analysis of chiral pesticides is significant because different enantiomers (mirror-image isomers) can exhibit different biological activities and degradation rates in the environment. acs.orgresearchgate.net

Stereoselective chromatography, often a specialized form of liquid chromatography, is employed to separate these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their individual separation and quantification. nih.govnih.govresearchgate.net For instance, a permethylated α-cyclodextrin column has been used for the enantioselective determination of dichlorprop. nih.gov Another approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

Before a sample can be analyzed by chromatography, the target analyte, this compound, must be extracted from its matrix (e.g., water, soil, or biological tissue) and concentrated. The choice of extraction method depends on the nature of the sample and the analyte.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used and efficient technique for sample cleanup and concentration. fao.orgepa.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent, while interfering substances are washed away. The analyte is then eluted from the cartridge with a small volume of a suitable solvent.

Various sorbents can be used in SPE, with the choice depending on the properties of the analyte and the matrix. For chlorinated compounds like this compound and its parent compounds, Oasis MCX and C18 cartridges are commonly employed. epa.govresearchgate.net The efficiency of the extraction can be influenced by factors such as the pH of the sample and the composition of the elution solvent. epa.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. mdpi.comuw.edu.pl For the extraction of this compound from aqueous samples, an organic solvent such as toluene (B28343) or dichloromethane (B109758) is used. uw.edu.pl The efficiency of LLE can be enhanced by adjusting the pH of the aqueous sample to ensure the analyte is in its most non-polar form, thus favoring its partitioning into the organic phase. deswater.comarcjournals.orgarcjournals.org Salting-out, the addition of a salt like sodium chloride to the aqueous phase, can also improve extraction efficiency by decreasing the solubility of the organic analyte in the aqueous layer. deswater.comarcjournals.orgarcjournals.org

Advanced Extraction Protocols (e.g., QuEChERS)

In recent years, more advanced and streamlined extraction methods have been developed. One of the most prominent is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. scielo.brunito.itresearchgate.netportico.org This technique was initially developed for pesticide residue analysis in fruits and vegetables but has since been adapted for a wide range of analytes and matrices. koreascience.kr

The QuEChERS procedure typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. scielo.brkoreascience.kr A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is then performed by adding a small amount of a sorbent (such as primary secondary amine, PSA) to the extract to remove interfering matrix components. unito.itresearchgate.net The simplicity and speed of the QuEChERS method make it an attractive alternative to traditional LLE and SPE for high-throughput analysis. tandfonline.comscielo.br

Computational and Theoretical Approaches

Computational chemistry provides powerful tools for investigating the properties of this compound at an atomic level. These theoretical approaches complement experimental data, offering deep insights into the molecule's structure, electronic characteristics, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed for the structural elucidation and prediction of the electronic properties of organic compounds. For derivatives of dichlorophenyl, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry. materialsciencejournal.orgresearchgate.net This process determines the most stable conformation of the molecule by calculating key structural parameters. researchgate.net

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in related dichlorophenyl structures, theoretical bond lengths and angles calculated by DFT have shown good correlation with experimental data obtained from X-ray crystallography. researchgate.netiucr.org

Beyond structural parameters, DFT is crucial for understanding the electronic properties of a molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack. mdpi.comdergipark.org.tr

Table 1: Representative Theoretical Parameters from DFT Calculations on Related Dichlorophenyl Compounds

| Calculated Parameter | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.23 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.72 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.51 eV |

| Dipole Moment (μ) | A measure of the net molecular polarity. | 2.5 - 3.5 Debye |

| C-Cl Bond Length | The calculated distance between a carbon atom and a chlorine atom on the phenyl ring. | ~1.74 Å |

| C=O Bond Length | The calculated distance of the carbonyl double bond in the acetate group. | ~1.21 Å |

Note: Values are representative and compiled from DFT studies on structurally similar dichlorophenyl derivatives. materialsciencejournal.orgresearchgate.net The exact values for this compound may vary.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery and toxicology for understanding potential mechanisms of action. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.com For instance, in studies on the structurally similar compound 2,4-Dichlorophenoxyacetic acid (2,4-D), molecular docking has been used to investigate its interaction with the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. mdpi.comsci-hub.ru These studies revealed that the compound could fit within the COX-2 active site, forming interactions with key amino acid residues like Arg120 and Tyr355. mdpi.com The binding affinity for 2,4-D was found to be comparable to that of known inhibitors like Ibuprofen. sci-hub.ru

Molecular Dynamics (MD) Simulations are then used to refine the docked complex and assess its stability over time. nih.govfrontiersin.org Starting from the static pose obtained from docking, MD simulations apply the principles of classical mechanics to calculate the motion of atoms in the system, providing a dynamic view of the ligand-target interaction. nih.gov These simulations, often run for nanoseconds, can confirm whether the key interactions identified in docking are maintained, analyze conformational changes in the protein or ligand, and provide a more accurate estimation of binding stability. mdpi.comfrontiersin.org The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. researchgate.net

Table 2: Example of Molecular Docking Findings for a 2,4-Dichlorophenyl Analog with COX-2 Target

| Ligand | Target Protein (PDB ID) | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |

| 2,4-Dichlorophenoxyacetic acid | COX-2 (Mus musculus) (4M11) | -10.4 | Arg120, Tyr355 | Hydrogen Bonds |

| Ibuprofen | COX-2 (Mus musculus) (4M11) | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen Bonds |

Source: Data adapted from molecular docking studies on derivatives of 2-(2,4-dichlorophenoxy)acetic acid. mdpi.com

Reduced Gradient Density (RGD) Analysis for Non-Bonding Interactions

Reduced Density Gradient (RGD) analysis is a computational method used specifically for visualizing and characterizing weak, non-covalent interactions (NCIs) within a molecule or between molecules. researchgate.netchemrxiv.org This approach is based on the electron density (ρ) and its gradient (∇ρ). The RGD function is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, allowing for the identification and classification of different interaction types. researchgate.net

The visualization of RGD analysis typically involves creating 3D isosurfaces around the interacting regions of a molecule. These surfaces are color-coded to distinguish between different types of non-covalent interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized interactions, characteristic of van der Waals forces.

Red surfaces signify strong, non-bonding repulsive interactions, often found in sterically crowded regions or within rings.

This technique provides an intuitive and qualitative picture of the non-covalent forces that stabilize a particular molecular conformation or a ligand-receptor complex. researchgate.net For a molecule like this compound, RGD analysis could be used to explore intramolecular interactions, such as those between the phenyl ring and the acetate group, as well as intermolecular interactions in a crystal lattice or within a protein's binding pocket.

Structure Activity Relationships Sar and Rational Design of Derivatives

Correlating Structural Modifications with Biological Efficacy

The potency and selectivity of dichlorophenyl acetate (B1210297) derivatives can be finely tuned by altering various structural components of the molecule. Key areas of modification include the halogenation pattern on the aromatic ring, the chemistry of the linker and backbone, and the nature of other substituents on the phenyl ring.